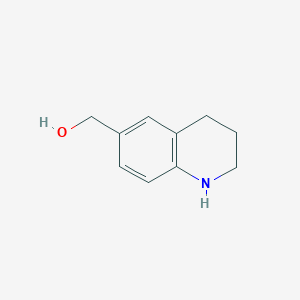
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields. This compound features a hydroxymethyl group attached to the tetrahydroquinoline ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach involves the dealkylation of hydroanalogues of santoquine using concentrated hydrobromic acid in a glacial acetic acid solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to modify the tetrahydroquinoline ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-1,2,3,4-tetrahydroquinoline or 6-carboxyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential neuroprotective properties, particularly in the context of Parkinson’s disease
Industry: It is used in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol involves its antioxidant properties. The compound enhances the functioning of the antioxidant system, normalizes chaperone activity, and suppresses apoptosis . It affects the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar in structure but lacks the hydroxymethyl group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: This compound has a methoxy group instead of a hydroxymethyl group.
Uniqueness
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and neuroprotective research.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6,11-12H,1-2,5,7H2 |
InChI Key |
ZTKJRFRPZXHQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CO)NC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
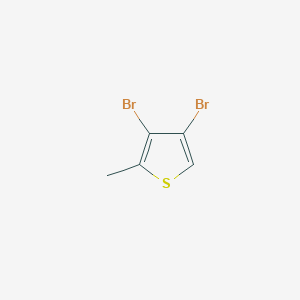
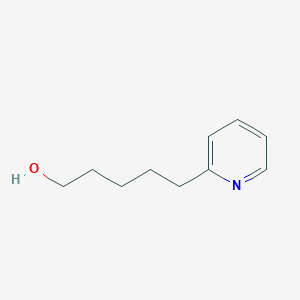
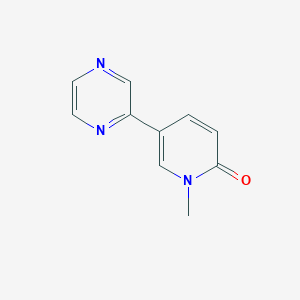
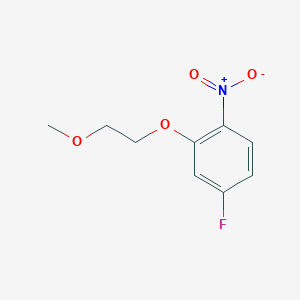
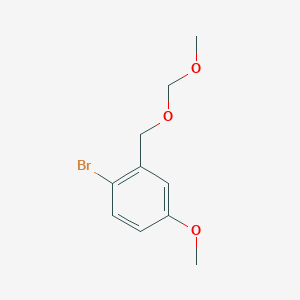

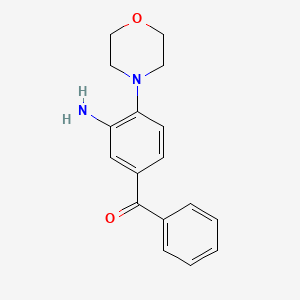
![4-[(4-Fluorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B8673061.png)
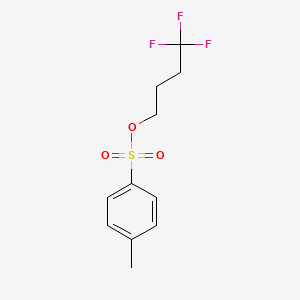
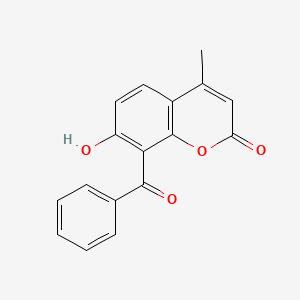
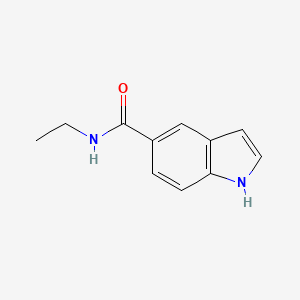
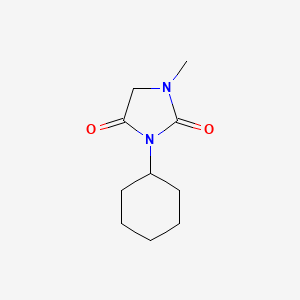
![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
![2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester](/img/structure/B8673120.png)
